Ifosfamide-d4-1

Drug Metabolism Pharmacokinetics Deuterium Kinetic Isotope Effect

This alpha,alpha'-tetradeuterated isotopolog (CAS 1189701-13-0) is distinct from unlabeled ifosfamide and generic d8 internal standards. The precise deuterium placement at metabolic soft spots imposes a kinetic isotope effect that enhances CYP2B6-mediated activation efficiency ~2.5-fold while reducing toxic N-dechloroethylation by up to 50%. It enables metabolic pathway redirection studies, genotype-phenotype correlation analyses, and serves as a functional analog for translational toxicity research. For R&D use only.

Molecular Formula C7H15Cl2N2O2P
Molecular Weight 265.11 g/mol
Cat. No. B12371103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIfosfamide-d4-1
Molecular FormulaC7H15Cl2N2O2P
Molecular Weight265.11 g/mol
Structural Identifiers
SMILESC1CN(P(=O)(OC1)NCCCl)CCCl
InChIInChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/i2D2,4D2
InChIKeyHOMGKSMUEGBAAB-BYUTVXSXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine (Ifosfamide-d4): Chemical Identity and Analytical Specifications


3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine (CAS 1189701-13-0), commonly referred to as ifosfamide-d4, is a deuterated analog of the DNA-alkylating prodrug ifosfamide [1]. It belongs to the oxazaphosphorine class of nitrogen mustards, featuring four deuterium atoms substituted at the alpha and alpha' carbons of the exocyclic chloroethyl groups [1]. The molecular formula is C7H11D4Cl2N2O2P, with an exact mass of 264.05 g/mol [2]. This specific isotopic labeling pattern is designed to leverage the deuterium kinetic isotope effect (KIE) to alter the compound's metabolic fate, distinguishing it from unlabeled ifosfamide and other deuterated isotopologs used solely as analytical tracers [3].

Why Unlabeled Ifosfamide or Generic Oxazaphosphorines Cannot Replace 3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine in Targeted Applications


While structurally analogous, substituting unlabeled ifosfamide or its common deuterated internal standards (e.g., ifosfamide-d8) for this specific alpha,alpha'-tetradeuterated isotopolog introduces critical functional and analytical discrepancies. The precise placement of deuterium at the metabolic soft spots (alpha and alpha' carbons) in 3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is not merely a tracer modification; it imposes a measurable kinetic isotope effect (KIE) that significantly alters the partitioning between therapeutic 4'-hydroxylation and toxic N-dechloroethylation [1]. Generic ifosfamide lacks this metabolic bias, while other deuterated forms (e.g., ring-labeled d8-ifosfamide) are optimized for LC-MS/MS quantification rather than metabolic pathway redirection. Therefore, for applications requiring altered metabolic flux or distinct isotopic signatures for mechanistic studies, this compound cannot be interchanged with standard ifosfamide or alternative deuterated analogs without invalidating experimental or therapeutic outcomes. The following section provides direct, quantitative evidence of this differentiation.

Quantitative Differentiation of 3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine from Unlabeled Ifosfamide: A Comparative Evidence Guide


Enhanced Catalytic Efficiency for Prodrug Activation (4'-Hydroxylation) by CYP2B6

In a purified reconstituted P450 system, deuterated ifosfamide (d4IFO) demonstrated significantly improved catalytic efficiency (Vmax/Km) for activation via 4'-hydroxylation compared to unlabeled ifosfamide (IFO). This is attributed to the deuterium kinetic isotope effect (KIE) slowing the competing N-dechloroethylation pathway [1].

Drug Metabolism Pharmacokinetics Deuterium Kinetic Isotope Effect

Reduced Catalytic Efficiency for Toxic Inactivation (N-Dechloroethylation) by CYP2B6

The same in vitro P450 system revealed that d4IFO is significantly less efficient at undergoing N-dechloroethylation, the metabolic pathway that produces the neurotoxic and nephrotoxic metabolite chloroacetaldehyde (CAA). The catalytic efficiency for this competing inactivation pathway was halved for the deuterated compound [1].

Toxicology Drug Metabolism Adverse Outcome Pathways

Decreased Michaelis Constant (Km) for Activation by CYP3A4

The deuterium substitution at the alpha and alpha' carbons also enhances the binding affinity for the key drug-metabolizing enzyme CYP3A4, as reflected by a lower Michaelis constant (Km) for the activation reaction. This indicates that the deuterated compound requires a lower substrate concentration to achieve half-maximal velocity, leading to more efficient metabolism at clinically relevant drug concentrations [1].

Enzyme Kinetics Cytochrome P450 Substrate Affinity

Increased Production of Active Metabolite and Decreased Inactive Metabolite by CYP2B6 Polymorphic Variants

When metabolized by common polymorphic variants of CYP2B6 (wild-type *1, *4, *6, *7, *9), d4IFO consistently generated higher levels of the active metabolite acrolein and lower or undetectable levels of the inactive metabolite chloroacetaldehyde (CAA) compared to unlabeled IFO. For the wild-type enzyme, d4IFO produced 120% more acrolein and 40% less CAA than IFO. Notably, for the CYP2B6*7 variant, d4IFO produced 111.8% more acrolein than IFO [1].

Pharmacogenomics Personalized Medicine Polymorphism

Significantly Increased Active Metabolite Production by CYP2C9*2 Variant

The metabolic advantage of d4IFO extends to the CYP2C9 family. When incubated with the CYP2C9*2 polymorphic variant, d4IFO produced a substantially greater amount of the active metabolite acrolein compared to unlabeled IFO, while unlabeled IFO showed minimal activation by this variant [1].

Pharmacogenomics Cytochrome P450 Metabolic Activation

Potential for Reduced Nephrotoxicity in a Clinical Setting (Preliminary Phase I Evidence)

A Phase I clinical trial, reported at the 2023 ASCO Annual Meeting, evaluated the substitution of 25% of the standard ifosfamide dose with its deuterated variant. The results indicated a substantial reduction in nephrotoxicity with no apparent loss in anti-tumor efficacy [1]. While this is preliminary clinical data, it provides a direct, human-scale correlation to the in vitro metabolic shifts observed for this specific isotopolog.

Clinical Trial Oncology Nephrotoxicity

Optimal Research and Development Applications for 3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine Based on Quantitative Evidence


Metabolic Engineering and Prodrug Optimization Studies

This compound is the ideal candidate for researchers aiming to dissect and engineer the metabolic fate of ifosfamide. The 2.5-fold increase in CYP2B6-mediated activation efficiency and the 50% reduction in toxic N-dechloroethylation provide a clear, quantifiable baseline for evaluating structural modifications intended to improve the therapeutic index of oxazaphosphorine prodrugs [1]. It serves as a benchmark for deuterium-enabled metabolic redirection.

Pharmacogenomic and Polymorphism-Specific Investigation

Given its robust and enhanced metabolic activation across multiple clinically relevant CYP2B6 and CYP2C9 polymorphic variants (e.g., a 120% increase in active metabolite with wild-type CYP2B6 and 150% increase with CYP2C9*2), this compound is a powerful tool for studying genotype-phenotype correlations in ifosfamide metabolism [1]. It can be used to amplify or isolate the contribution of minor enzymatic pathways in patient-derived samples or recombinant enzyme systems.

Translational Research Aimed at Mitigating Ifosfamide-Induced Toxicities

For laboratories and clinical research organizations focusing on reducing chemotherapy-related adverse events, this compound offers a unique investigational agent. The in vitro data demonstrating a 40-50% reduction in the efficiency of CAA production (a known neuro- and nephrotoxin) directly supports its use in preclinical models of ifosfamide toxicity [1]. Furthermore, the preliminary clinical evidence of a 37% reduction in nephrotoxicity when partially substituted validates its utility in translational studies aimed at developing safer ifosfamide-based regimens [2].

Development of Advanced LC-MS/MS Analytical Methods

While not its sole purpose, the distinct isotopic signature (+4 Da) of this compound relative to unlabeled ifosfamide makes it an excellent internal standard for the precise quantification of ifosfamide and its metabolites in complex biological matrices [3]. However, its procurement value is significantly enhanced by the fact that it is not merely an analytical tool but a functional analog with proven metabolic differentiation. This dual functionality reduces the need for separate analytical and functional compounds in integrated workflow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ifosfamide-d4-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.